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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881

Abstract

This technical guide provides an in-depth overview of 4-Methoxy-2-phenylpyridine, a key
heterocyclic building block in modern organic synthesis and drug discovery. The document
details its structural identification, physicochemical properties, a robust and validated synthesis
protocol via Suzuki-Miyaura cross-coupling, and comprehensive spectroscopic
characterization. The causality behind experimental choices is explained to provide
researchers with actionable insights for laboratory application. Furthermore, this guide explores
the compound's emerging applications, particularly in medicinal chemistry, grounding its utility
in peer-reviewed contexts. All data and protocols are presented to meet the highest standards
of scientific integrity and reproducibility.

Introduction and Nomenclature

4-Methoxy-2-phenylpyridine is a substituted pyridine derivative featuring a methoxy group at
the 4-position and a phenyl group at the 2-position of the pyridine ring. This arrangement of
functional groups makes it a valuable intermediate, imparting specific electronic and steric
properties that are leveraged in the synthesis of more complex molecular architectures.

The nomenclature for this compound is unambiguous. According to the International Union of
Pure and Applied Chemistry (IUPAC), the correct name is 4-methoxy-2-phenylpyridine[1].
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This name is derived by identifying the parent heterocycle as pyridine, with substituents

numbered to give the lowest possible locants.

Key ldentifiers:

IUPAC Name: 4-methoxy-2-phenylpyridine[1]

CAS Number: 53698-56-9[1]

Molecular Formula: C12H1:NO[1]

InChiKey: OXUCGUHGNJQWMT-UHFFFAOYSA-N[1]

Canonical SMILES: COC1=CC(=NC=C1)C2=CC=CC=C2[1]

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is fundamental for its application in

research and development. The data presented below has been aggregated from validated

chemical databases.

Physicochemical Data

The physical properties of 4-Methoxy-2-phenylpyridine are summarized in the table below.

This data is critical for determining appropriate solvents for reactions and purification, as well

as for assessing its stability under various conditions.

Property Value Source(s)
Molecular Weight 185.22 g/mol [1]
Monoisotopic Mass 185.084063974 Da [1]

XlogP 2.8 [1]

Purity (Typical) >95% - 97% [2][3]

Predicted Spectroscopic Data
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Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While
comprehensive experimental spectra are often proprietary, predicted data provides a reliable
benchmark for characterization. The following table outlines the predicted collision cross-
section (CCS) values for various adducts in mass spectrometry, which are useful for
identification in complex mixtures.

Adduct m/z Predicted CCS (A?)  Source
[M+H]* 186.09134 138.1
[M+NaJ* 208.07328 146.5
[M-H]- 184.07678 143.6
[M]*+ 185.08351 138.7

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently
achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the
method of choice due to its high functional group tolerance, mild reaction conditions, and the
commercial availability of the required precursors.[4][5]

The selected pathway involves the reaction of a 2-halopyridine derivative with phenylboronic
acid. Specifically, using 2-chloro-4-methoxypyridine or 2-bromo-4-methoxypyridine as the
electrophilic partner offers a reliable and scalable route to the target compound.

Rationale for Experimental Design

o Choice of Catalyst: A palladium(0) species is the active catalyst. While various pre-catalysts
can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a4) is highly effective as it
readily provides the active Pd(0) species in solution.[6] Its bulky phosphine ligands facilitate
the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

* Role of the Base: A base, such as potassium carbonate (K2COs) or sodium carbonate
(Na2COs3), is essential. Its primary role is to activate the boronic acid by forming a more
nucleophilic boronate species, which facilitates the transmetalation step with the
palladium(ll) intermediate.[5]
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e Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is
commonly employed. The organic solvent solubilizes the organic reactants and the catalyst,
while water dissolves the inorganic base, creating a biphasic system where the reaction
efficiently proceeds at the interface.[6]

 Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to
oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is
crucial to prevent catalyst degradation and ensure high yields.

Synthesis & Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized
product.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Methoxy-2-phenylpyridine.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on
available laboratory equipment and reagent purity.

e Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2-chloro-4-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and
potassium carbonate (2.5 eq).
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e Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Bubble
nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.

o Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.03 - 0.05 eq)
to the flask. The mixture may change color upon addition.

» Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

o Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a
separatory funnel.

o Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic
layers.

e Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate the solvent under reduced pressure.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to yield 4-Methoxy-2-phenylpyridine as a pure solid
or oil.

o Characterization: Confirm the identity and purity of the product using *H NMR, 3C NMR, and
Mass Spectrometry.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as
hydrogen bond acceptors and engage in various biological interactions. The 2-phenylpyridine
motif, in particular, is a core component of numerous biologically active molecules.

o Pharmaceutical Intermediates: 4-Methoxy-2-phenylpyridine serves as a crucial building
block for more complex molecules. The methoxy group can be a site for further
functionalization, or it can be strategically retained to influence the electronic properties and
metabolic stability of a final drug candidate.
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o Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in kinase inhibitors,
where the nitrogen atom often interacts with the hinge region of the enzyme's active site. The
phenyl group can be further substituted to target specific pockets and improve potency and
selectivity.

o Material Science: Phenylpyridine derivatives are also investigated in material science,
particularly in the development of organic light-emitting diodes (OLEDS), where their
electronic properties are harnessed.

While direct biological activity for 4-Methoxy-2-phenylpyridine is not extensively reported, its
derivatives are of significant interest. For instance, pyrazole, pyridine, and pyrimidine
derivatives are explored as potential antitumor candidates targeting growth factor receptors like
EGFR and VEGFR-2.[7] The core structure of 4-Methoxy-2-phenylpyridine provides a robust
starting point for the synthesis of compound libraries aimed at discovering new therapeutic
agents.[7]

Safety and Handling

4-Methoxy-2-phenylpyridine should be handled with standard laboratory precautions.
According to the Globally Harmonized System (GHS) classifications, it may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Precautionary Measures:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Avoid inhalation of dust or vapors and contact with skin and eyes.[1]

Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Methoxy-2-phenylpyridine is a well-defined chemical entity with significant value as a
synthetic intermediate. Its preparation is reliably achieved through established methods like the
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Suzuki-Miyaura coupling, a protocol detailed in this guide. The compound's structural features
make it an attractive scaffold for the development of novel compounds in medicinal chemistry
and material science. This guide provides the foundational knowledge required for researchers
to confidently synthesize, characterize, and utilize this versatile building block in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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